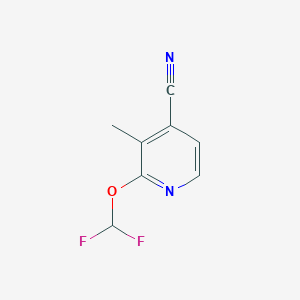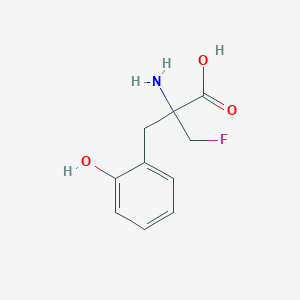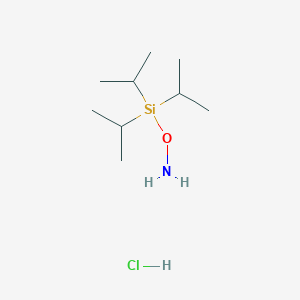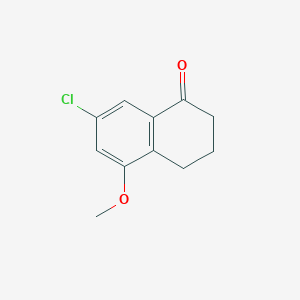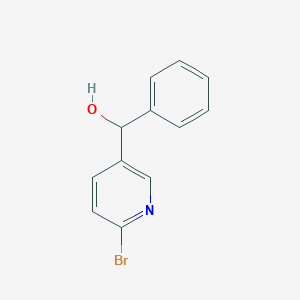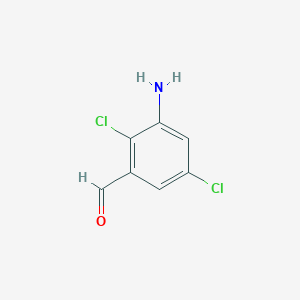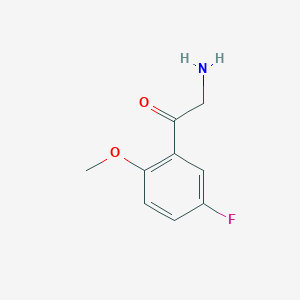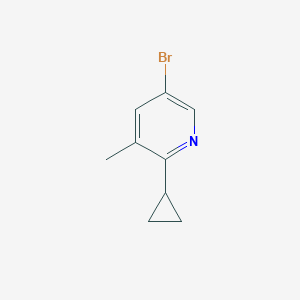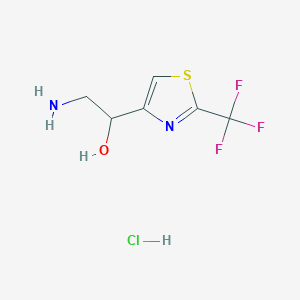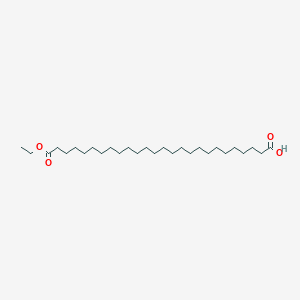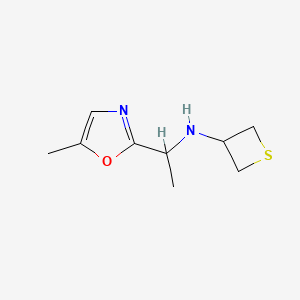![molecular formula C13H11NO2 B12952614 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol](/img/structure/B12952614.png)
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes benzene, oxepine, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For example, it may induce apoptosis in cancer cells by modulating the expression of genes involved in cell proliferation and survival . The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine: This compound has a similar fused ring system but with an amine group instead of a hydroxyl group.
Oxepino(2,3-b6,7-b’)dipyridine 1-oxide: This compound features a similar oxepine and pyridine ring system but with different substituents.
Uniqueness
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol is unique due to its specific structural configuration and the presence of a hydroxyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-ol |
InChI |
InChI=1S/C13H11NO2/c15-13-9-5-3-7-14-11(9)8-16-12-6-2-1-4-10(12)13/h1-7,13,15H,8H2 |
InChI Key |
BDDYFCNOFFIYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=N2)C(C3=CC=CC=C3O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


